1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with benzyl groups that contain bromine and methoxy functional groups. Piperazine derivatives are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 3,4-dimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. In this step, piperazine reacts with 5-bromo-2-methoxybenzyl chloride and 3,4-dimethoxybenzyl chloride under basic conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Products may include 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: The major product would be 1-(2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine.
Substitution: Products may include 1-(5-azido-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine or 1-(5-thio-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific biological activity.
Comparison with Similar Compounds
1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives:
Similar Compounds: Examples include 1-(2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine and 1-(5-chloro-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine.
Uniqueness: The presence of the bromine atom and the specific substitution pattern on the benzyl groups make this compound unique, potentially leading to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-7-5-18(22)13-17(19)15-24-10-8-23(9-11-24)14-16-4-6-20(26-2)21(12-16)27-3/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYPWPDVNVSTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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